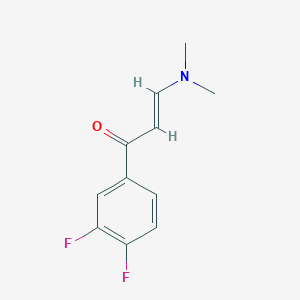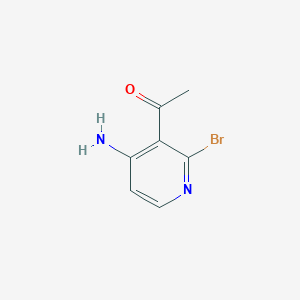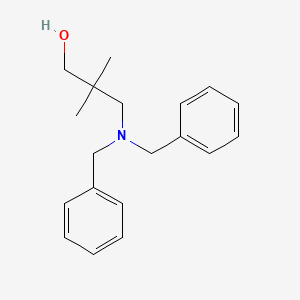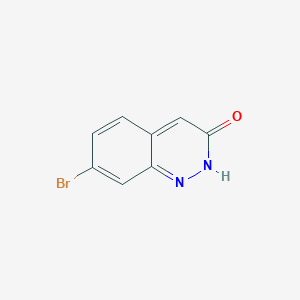
(2S,3R)-2-hydroxy-3-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-hydroxy-3-methoxybutanoic acid is a chiral organic compound with significant importance in various scientific fields It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-hydroxy-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of corresponding keto acids using chiral catalysts. Another method includes the use of asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, to introduce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-hydroxy-3-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding keto acids using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields keto acids, while reduction results in the formation of alcohols.
Aplicaciones Científicas De Investigación
(2S,3R)-2-hydroxy-3-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-hydroxy-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with these targets .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-bromo-2-hydroxybutanoic acid
- (2S,3R)-3-alkyl- and alkenylglutamates
Uniqueness
What sets (2S,3R)-2-hydroxy-3-methoxybutanoic acid apart from similar compounds is its specific functional groups and stereochemistry, which confer unique reactivity and applications
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(2S,3R)-2-hydroxy-3-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
Clave InChI |
HXGKXDWXDMCHDY-DMTCNVIQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)O)OC |
SMILES canónico |
CC(C(C(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


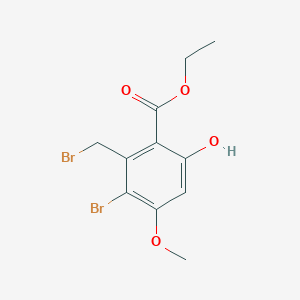

![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
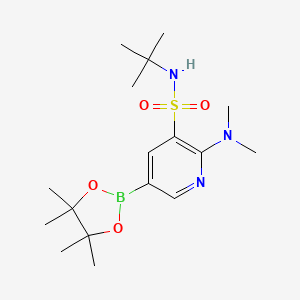


![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)

